molecular formula C25H25NO B14480488 2,2-Diphenyl-N-(2-phenylpropyl)cyclopropane-1-carboxamide CAS No. 64969-37-5

2,2-Diphenyl-N-(2-phenylpropyl)cyclopropane-1-carboxamide

Cat. No.: B14480488
CAS No.: 64969-37-5
M. Wt: 355.5 g/mol
InChI Key: UBQZBAVNQWYPKA-UHFFFAOYSA-N
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Description

2,2-Diphenyl-N-(2-phenylpropyl)cyclopropane-1-carboxamide is an organic compound characterized by a cyclopropane ring substituted with diphenyl and phenylpropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diphenyl-N-(2-phenylpropyl)cyclopropane-1-carboxamide typically involves the formation of the cyclopropane ring through the reaction of carbenes with alkenes. One common method is the Simmons-Smith reaction, where a carbene is generated in situ from reagents such as diiodomethane and zinc-copper couple, and then added to an alkene to form the cyclopropane ring . The reaction conditions often require an inert atmosphere and low temperatures to stabilize the reactive intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenyl-N-(2-phenylpropyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring or the phenyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2,2-Diphenyl-N-(2-phenylpropyl)cyclopropane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Diphenyl-N-(2-phenylpropyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Diphenyl-N-(2-phenylpropyl)cyclopropane-1-carboxamide is unique due to its specific substitution pattern and the presence of both diphenyl and phenylpropyl groups

Properties

CAS No.

64969-37-5

Molecular Formula

C25H25NO

Molecular Weight

355.5 g/mol

IUPAC Name

2,2-diphenyl-N-(2-phenylpropyl)cyclopropane-1-carboxamide

InChI

InChI=1S/C25H25NO/c1-19(20-11-5-2-6-12-20)18-26-24(27)23-17-25(23,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,19,23H,17-18H2,1H3,(H,26,27)

InChI Key

UBQZBAVNQWYPKA-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)C1CC1(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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